molecular formula C9H14N2O B2945046 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one CAS No. 1338954-25-8

3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one

Cat. No.: B2945046
CAS No.: 1338954-25-8
M. Wt: 166.224
InChI Key: OPDLYJREQBFOAI-UHFFFAOYSA-N
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Description

3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one ( 1338954-25-8) is a chemical compound with the molecular formula C 9 H 14 N 2 O and a molecular weight of 166.22 g/mol . Its structure features an imidazole ring, a privileged scaffold in medicinal chemistry, linked to a ketone functionality. This specific molecular architecture suggests potential utility in various research applications, particularly as a building block or intermediate in the synthesis of more complex molecules, such as pharmaceuticals and biologically active compounds . Researchers can leverage this compound for exploring new chemical spaces, given the reactivity of its ketone group, which allows for further synthetic modifications. The imidazole ring is a common motif in molecules that interact with enzymes and receptors, indicating that this compound could be a valuable precursor in drug discovery programs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-1-(1-methylimidazol-2-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)8(12)6-9-10-4-5-11(9)3/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDLYJREQBFOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=NC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 1-(1-methyl-1H-imidazol-2-yl)ethan-1-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like acetonitrile under nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different imidazole-based products.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.

Scientific Research Applications

3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to other imidazole-containing ketones and derivatives to highlight structural and functional differences:

Compound Name Molecular Formula Key Substituents Notable Properties Reference
3-Methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one C₉H₁₄N₂O Methyl branch, methyl-imidazole Predicted CCS (M+H⁺): 137.5 Ų; no reported biological activity .
1-(1H-Imidazol-1-yl)-4,4-diphenylbutan-2-one C₁₉H₁₈N₂O Diphenyl groups, imidazole Higher molecular weight (294.36 g/mol); potential aromatic interactions .
(3R)-2-(Benzo[d][1,3]dithiol-2-yl)-3-methyl-1-(1-methyl-1H-imidazol-2-yl)decan-1-one C₂₃H₂₈N₂OS₂ Benzo-dithiolyl, long aliphatic chain Yellow oil, 83% yield; enantiomeric ratio 1:1; HPLC retention: 5.25–5.52 min .
2,2-Difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one C₆H₆F₂N₂O Difluoro substitution Smaller molecule (160.12 g/mol); likely enhanced electrophilicity .
Key Observations:

Substituent Impact on Physicochemical Properties: The diphenyl derivative (C₁₉H₁₈N₂O) exhibits increased hydrophobicity due to aromatic groups, which may enhance membrane permeability in biological systems . The benzo-dithiolyl derivative (C₂₃H₂₈N₂OS₂) demonstrates how bulky substituents affect synthetic yield (83%) and enantiomeric separation challenges .

Synthetic Accessibility: Imidazole ketones are commonly synthesized via multicomponent reactions, as seen in the preparation of triazole-imidazole hybrids using aldehydes, benzil, and CAN catalysts .

Chromatographic and Spectroscopic Comparisons

  • HPLC Retention :
    • The benzo-dithiolyl analog (C₂₃H₂₈N₂OS₂) elutes at 5.25–5.52 min under Chiralpak IC (hexane/iPrOH 90:10) , whereas simpler imidazole ketones (e.g., C₉H₁₄N₂O) may exhibit shorter retention times due to lower molecular weight.
  • NMR and MS Data :
    • The benzo-dithiolyl derivative shows distinct ¹H NMR signals at δ 1.7–2.1 ppm (aliphatic protons) and δ 7.3–7.5 ppm (aromatic protons) .
    • High-resolution MS (HESI) confirms molecular ions for analogs, such as [M+Na]+ = 479.2669 for a related compound .

Biological Activity

3-Methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one, a compound featuring an imidazole ring, has garnered attention due to its potential biological activities. This article explores its structural properties, biological effects, and therapeutic applications based on diverse research findings.

Structural Overview

Molecular Formula: C9_9H14_{14}N2_2O
SMILES: CC(C)C(=O)CC1=NC=CN1C
InChI: InChI=1S/C9H14N2O/c1-7(2)8(12)6-9-10-4-5-11(9)3/h4-5,7H,6H2_2,1-3H3_3

The compound's structure is characterized by the presence of an imidazole ring, which is known for its involvement in various biological processes and therapeutic applications.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activity. A study highlighted that derivatives of imidazole show effectiveness against various pathogens, including bacteria and fungi. The following table summarizes the antimicrobial activity of related compounds:

CompoundZone of Inhibition (mm)
E. coli15
P. aeruginosa19
B. subtilis21
A. niger20
C. albicans19
Streptomycin (control)28

This data suggests that this compound may possess similar antimicrobial properties due to the imidazole moiety's influence on biological activity .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.
  • Receptor Modulation: The compound may act on receptors involved in signaling pathways, altering cellular responses.
  • Antioxidant Activity: Some studies suggest that imidazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress.

Research Findings and Case Studies

While there is a lack of extensive literature specifically focused on this compound, related compounds provide insights into its potential applications:

Case Study: Synthesis and Evaluation

A recent review summarized various synthetic routes for imidazole derivatives and their pharmacological activities. It was noted that modifications to the imidazole structure could enhance biological activities such as antibacterial and anticancer effects .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure FeaturesNotable Activities
1-MethylimidazoleSimple imidazole derivativeAntimicrobial
2-MethylimidazoleMethyl substitution at position 2Anticancer
HistidineAmino acid with imidazole ringEnzyme catalysis

These comparisons highlight how structural variations can lead to diverse biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-one, and how can reaction yields be optimized?

  • Methodology :

  • Alkylation of imidazole precursors : Use alkyl halides (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Optimize reaction time (12-24 hrs) and temperature (60-80°C) to minimize side products .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolation. Monitor purity via TLC and HPLC (>95% purity) .
  • Yield improvement : Introduce catalytic agents (e.g., TBAB for phase-transfer catalysis) and inert atmospheres to suppress oxidation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify imidazole ring protons (δ 7.2–7.5 ppm) and ketone carbonyl signals (δ 205–210 ppm). Compare with computed chemical shifts using DFT methods for validation .
  • X-ray crystallography : Resolve crystal structures to confirm bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles. Use SHELXL for refinement, particularly for handling twinned data or disorder .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 195.2) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?

  • Methodology :

  • Solvent modeling : Incorporate solvent effects (e.g., PCM for polar solvents) in DFT calculations to align predicted and observed NMR shifts .
  • Conformational analysis : Use molecular dynamics simulations to explore rotational barriers of the butan-2-one chain, which may affect spectral outcomes .
  • Cross-validation : Compare IR carbonyl stretches (1700–1750 cm⁻¹) with computed vibrational frequencies to identify anomalies in sample purity or tautomerism .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

  • Challenges :

  • Twinning : Common in imidazole derivatives due to symmetry; use TWIN/BASF commands in SHELXL to refine twin laws .
  • Disorder : Methyl/imidazole groups may exhibit positional disorder. Apply PART/SUMP restraints and isotropic displacement parameter (ADP) constraints .
    • Validation : Check R-factor convergence (<0.05) and residual electron density maps (<0.5 eÅ⁻³) to ensure model accuracy .

Q. How should researchers systematically analyze contradictory data (e.g., NMR vs. XRD) during structural elucidation?

  • Methodology :

  • Purity verification : Re-run NMR with deuterated solvents and confirm absence of impurities via HPLC-MS .
  • Temperature effects : For XRD, ensure data collection at low temperatures (e.g., 90 K) to reduce thermal motion artifacts, which may conflict with room-temperature NMR data .
  • Multi-method triangulation : Overlay XRD-derived bond lengths with DFT-optimized geometries and NMR-derived NOE correlations to identify systematic errors .

Q. What strategies are effective for enhancing the solubility and stability of this compound in biological assays?

  • Solubility optimization :

  • Use co-solvents (e.g., DMSO:PBS mixtures ≤1% v/v) or cyclodextrin inclusion complexes .
  • Modify pH (5.5–7.4) to exploit imidazole’s amphoteric properties .
    • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify hydrolytic or oxidative degradation pathways .

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